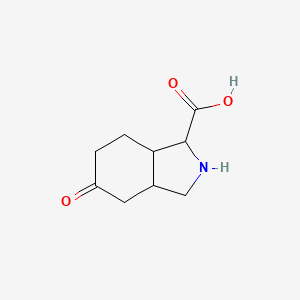

5-Oxo-octahydro-isoindole-1-carboxylic acid

Description

5-Oxo-octahydro-1H-isoindole-1-carboxylic acid (CAS: 1403766-54-0) is a bicyclic compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.2 g/mol . It features a saturated isoindole core fused with a ketone (5-oxo) and a carboxylic acid group at position 1. This compound is exclusively used in research settings, with strict storage guidelines: -80°C for 6 months or -20°C for 1 month, and requires heating/ultrasonication for solubility optimization . Its purity exceeds 98%, supported by Certificates of Analysis (COA) and Safety Data Sheets (SDS) .

Propriétés

IUPAC Name |

5-oxo-1,2,3,3a,4,6,7,7a-octahydroisoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-6-1-2-7-5(3-6)4-10-8(7)9(12)13/h5,7-8,10H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBLNEVPNNXQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1C(NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701239225 | |

| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-54-0 | |

| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrogenation of Isoindolinone Precursors

A key synthetic approach to 5-Oxo-octahydro-isoindole-1-carboxylic acid derivatives involves the hydrogenation of isoindolinone or isoindole precursors. This method is widely documented for producing cis-fused octahydroisoindole systems with high stereoselectivity.

Procedure: Starting from methyl 3-oxo-1H-isoindolin-1-carboxylate, catalytic hydrogenation is performed under atmospheric pressure using platinum oxide as a catalyst. This yields a mixture of stereoisomers with a predominant cis-fused product (approximately 96:4 ratio).

Subsequent Steps: The amino group in the major stereoisomer is protected (e.g., Boc protection) to enhance the electrophilicity of the lactam carbonyl. This enables further reduction of the lactam carbonyl to a methylene group by sequential treatment with diisobutylaluminum hydride and triethylsilane.

Outcome: This four-step procedure yields the target compound with high stereoselectivity and purity.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | Hydrogen, PtO2 catalyst, atmospheric pressure | Hydrogenation of isoindolinone to cis-fused octahydroisoindole | 96:4 cis:trans stereoisomer ratio |

| 2 | Boc2O or equivalent | Amino group protection | Improves electrophilicity for next step |

| 3 | Diisobutylaluminum hydride (DIBAL-H) | Reduction of lactam carbonyl | Converts lactam to methylene |

| 4 | Triethylsilane | Facilitates reduction completion | High purity product obtained |

This method is advantageous due to its stereoselectivity and relatively mild reaction conditions.

Oxidation of Hydroxyhexahydro-isoindole Derivatives

Another preparation strategy involves the oxidation of hydroxy-substituted hexahydro-isoindole derivatives to the corresponding oxo compounds.

Example: Tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is oxidized using Dess-Martin periodinane (DMP) in dichloromethane at 0 °C to room temperature.

Workup: After oxidation, the reaction mixture is treated with saturated sodium bicarbonate and sodium thiosulfate solutions to quench excess oxidant, followed by extraction and purification via silica gel column chromatography.

Yield: This method achieves quantitative yield (up to 100%) of tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate as a yellow oil.

| Parameter | Details |

|---|---|

| Starting Material | Tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate (48.98 g, 203 mmol) |

| Oxidant | Dess-Martin periodinane (103.31 g, 243.6 mmol) |

| Solvent | Dichloromethane (500 mL) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Overnight stirring |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate 5:1) |

| Yield | 48.58 g (100%) |

This oxidation method is efficient and mild, suitable for sensitive bicyclic lactams.

Cycloaddition and Radical Cyclization Approaches

Synthetic routes to octahydroisoindole-1-carboxylic acid derivatives also include intramolecular radical cyclizations and cycloaddition reactions:

Cycloaddition: Pyroglutamate derivatives undergo cycloaddition reactions to form cis-fused bicyclic isoindoline carboxylic acid systems.

Radical Cyclization: α-(Phenylthio)glycine derivatives can be induced to cyclize intramolecularly, yielding cis-fused bicyclic systems.

These methods provide alternative access to the bicyclic scaffold with control over stereochemistry but often require multiple steps and specialized conditions.

Catalytic One-Stage Reaction Using Amines as Catalysts

A patented process describes a one-stage reaction for preparing 5-oxo-carboxylic acids, including isoindole derivatives, via the reaction of acrylic acid derivatives with amines or related catalysts.

Catalysts: Ammonia, primary amines, primary aliphatic amino-alcohols, or Schiff’s bases.

Solvents: Acetonitrile, tetrahydrofuran, benzene, or solvent-free conditions.

Advantages: This process avoids ammonium salt formation and can be conducted under mild conditions, potentially simplifying synthesis.

| Catalyst Type | Examples |

|---|---|

| Ammonia | NH3 |

| Primary Amines | Alkylamines |

| Amino-alcohols | Ethanolamine |

| Schiff’s Bases | Imine derivatives |

This method is versatile and applicable to a range of substituted 5-oxo-carboxylic acids, including isoindole derivatives, although specific application to this compound requires adaptation.

Industrial Scale and Protective Group Strategies

For industrial production and advanced synthetic applications, protective groups such as fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) are employed to protect amino functionalities during multi-step synthesis.

Fmoc Protection: Introduced by reacting the isoindole derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base (e.g., triethylamine).

Oxidation: The protected intermediate is then oxidized to introduce the 5-oxo group.

Automation: Industrial processes optimize reaction conditions using continuous flow reactors and automated purification to maximize yield and purity.

This approach is common in peptide synthesis and complex molecule preparation involving isoindole derivatives.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Hydrogenation of Isoindolinone | Catalytic hydrogenation, protection, reduction | PtO2, H2, Boc2O, DIBAL-H, triethylsilane | High stereoselectivity, mild conditions | 96:4 cis:trans ratio |

| Oxidation of Hydroxy-isoindole | Oxidation with DMP, workup, chromatography | Dess-Martin periodinane, DCM, NaHCO3, Na2S2O3 | High yield, mild oxidation | Up to 100% |

| Cycloaddition / Radical Cyclization | Cycloaddition of pyroglutamate, radical cyclization | Various radical initiators, pyroglutamate derivatives | Stereocontrol, alternative routes | Multi-step, moderate yields |

| One-stage Catalytic Reaction | Reaction of acrylic acid derivatives with amines | Ammonia, primary amines, Schiff bases, solvents | Simplified, avoids ammonium salts | Patent method, adaptable |

| Protective Group Strategies | Fmoc/Boc protection, oxidation | Fmoc-Cl, triethylamine, oxidation reagents | Suitable for industrial scale, peptide synthesis | Optimized for purity |

Research Findings and Notes

The stereoselective hydrogenation approach yields predominantly cis-fused bicyclic lactams, crucial for biological activity and synthetic utility.

Oxidation using Dess-Martin periodinane is a mild and efficient method to introduce the ketone functionality at position 5 without affecting other sensitive groups.

Protective group strategies facilitate multi-step syntheses and allow for selective functional group transformations, essential in complex molecule assembly.

The patented one-stage catalytic process offers a potentially scalable and simplified synthetic route, though specific application to the target compound requires further optimization.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Oxo-octahydro-isoindole-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 5-oxo-octahydro-isoindole-1-carboxylic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been investigated as inhibitors of PARP (Poly ADP-ribose polymerase), which plays a critical role in cancer cell repair mechanisms. These inhibitors may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Anti-inflammatory Effects : Studies have shown that isoindole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10. This makes them potential candidates for treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecules efficiently. It is particularly useful in synthesizing peptide sequences where the Fmoc (fluorenylmethyloxycarbonyl) protecting group is employed to protect amino groups during synthesis.

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the synthesis of several 5-oxo-octahydro-isoindole derivatives, which were evaluated for their PARP-inhibitory activity. The results demonstrated that specific modifications to the compound's structure enhanced its potency against cancer cell lines, indicating a pathway for developing new cancer therapies .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers synthesized isoindole derivatives and tested their effects on macrophage activation. The findings revealed that these compounds could significantly reduce the production of inflammatory mediators while enhancing anti-inflammatory signaling pathways, suggesting their potential use in treating chronic inflammatory conditions .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism by which 5-Oxo-octahydro-isoindole-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Hydrogen Bonding : The target compound’s carboxylic acid group enables strong intermolecular interactions, similar to the furan-fused derivative’s O—H···O bonds . However, 1-oxoisoindoline-2-carboxamide exhibits intramolecular N—H···O bonds, enhancing stability .

- Solubility: The target compound requires heating/ultrasonication for solubility, whereas indole-thiazole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) are synthesized in acetic acid/DMF, indicating polar solvent compatibility .

- Aromaticity vs. Saturation : The saturated isoindole core of the target compound contrasts with the aromatic rings in indole derivatives (e.g., 5-benzyloxyindole-2-carboxylic acid), affecting π-π stacking and metabolic stability .

Activité Biologique

5-Oxo-octahydro-isoindole-1-carboxylic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a bicyclic structure that includes an isoindole moiety. The specific arrangement of atoms contributes to its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX), which play significant roles in inflammatory responses and cancer cell proliferation.

- Cell Cycle Modulation : It interferes with cell cycle progression, particularly in cancer cells, leading to increased apoptosis.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable study demonstrated significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 | 10 | Induces apoptosis |

| HepG2 | 15 | Reduces cell viability |

| VERO | >50 | Low toxicity |

In particular, the compound showed strong activity against A2780 ovarian cancer cells, significantly reducing the S phase cell population and increasing apoptosis rates.

Case Studies

Case Study 1: Antitumor Activity in Murine Models

In a study conducted by Kim et al., this compound was administered to murine models bearing tumors. The results indicated a significant reduction in tumor size compared to control groups. The compound demonstrated favorable pharmacokinetic profiles, indicating good absorption and distribution in vivo.

Case Study 2: In Vitro Studies on Cancer Cell Lines

Another study focused on the effects of this compound on various human cancer cell lines, confirming its ability to induce apoptosis and inhibit cell growth effectively. The study highlighted its potential as a lead compound for further drug development targeting specific cancers.

Q & A

Q. Table 1: Common Reaction Conditions for Derivatives

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Oxidized isoindole derivatives |

| Reduction | LiAlH₄, THF, 0°C → RT | Alcohol/amine-functionalized derivatives |

| Substitution | CH₃I, K₂CO₃, DMF, 80°C | Methyl ester derivatives |

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity and temperature gradients .

Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃NO₅ for derivatives) with <2 ppm error .

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (1650–1750 cm⁻¹) and O-H/N-H bonds (3200–3500 cm⁻¹) .

Validation : Cross-reference experimental data with PubChem-computed spectra (InChI Key: KOVZEKMVDOCSHP-UHFFFAOYSA-N) .

What strategies are effective in designing enantioselective syntheses for chiral derivatives of this compound?

Advanced Research Question

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to induce enantioselectivity during ketone reductions .

- Chiral Auxiliaries : Incorporate tert-butyl sulfinamide groups to direct stereochemistry in substitution reactions, followed by auxiliary removal .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild aqueous conditions .

Data Analysis : Compare enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy .

How can conflicting data on the reactivity of this compound derivatives be systematically analyzed?

Advanced Research Question

Methodological Answer:

- Reproducibility Checks : Repeat experiments under standardized conditions (solvent purity, inert atmosphere) to isolate variables .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict reaction pathways and compare with experimental outcomes .

- Cross-Validation : Use multiple analytical techniques (e.g., NMR, X-ray crystallography) to confirm product identity when discrepancies arise .

Case Study : Conflicting oxidation yields may stem from trace metal impurities; pre-treat reagents with chelating agents (e.g., EDTA) .

What are the critical parameters to optimize in the purification of this compound?

Basic Research Question

Methodological Answer:

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) and cooling rates to maximize crystal purity .

- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate) to separate polar derivatives .

- HPLC : Apply reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for high-purity isolates .

Quality Control : Assess purity via melting point analysis and ≥95% HPLC area-under-curve (AUC) .

How do steric and electronic factors influence substitution patterns in this compound derivatives?

Advanced Research Question

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., tert-butyl) at the isoindole core hinder nucleophilic attack at the carboxylate group, favoring para-substitution .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the carbonyl toward nucleophilic addition, while electron-donating groups (e.g., methoxy) deactivate it .

- Quantitative Analysis : Use Hammett σ constants to correlate substituent effects with reaction rates .

Experimental Design : Synthesize a series of derivatives with varying substituents and compare reactivity via kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.